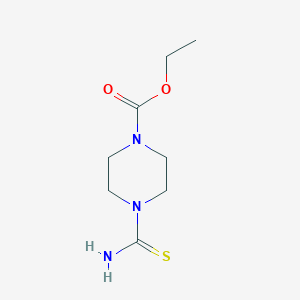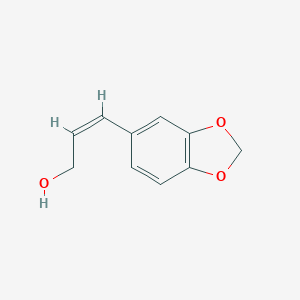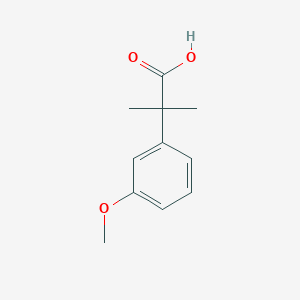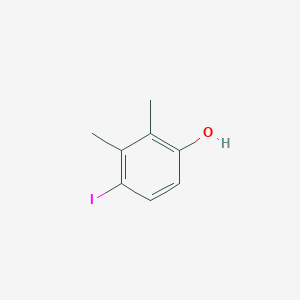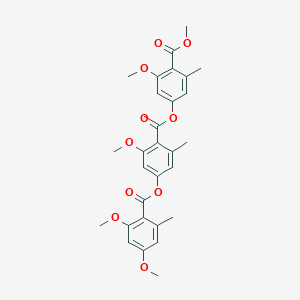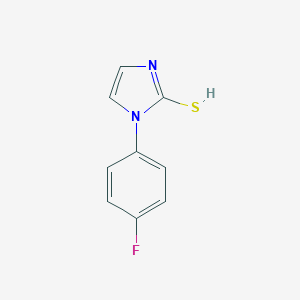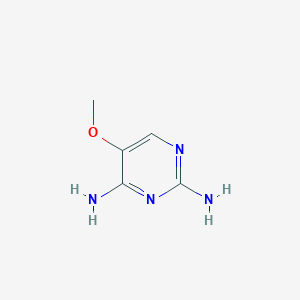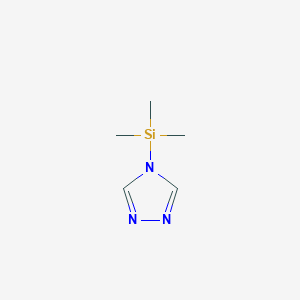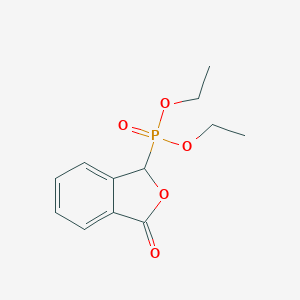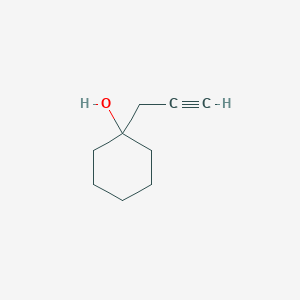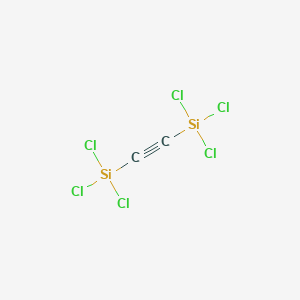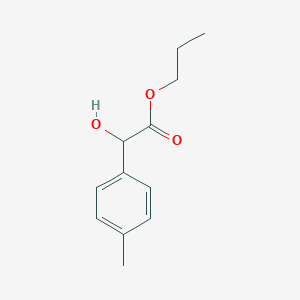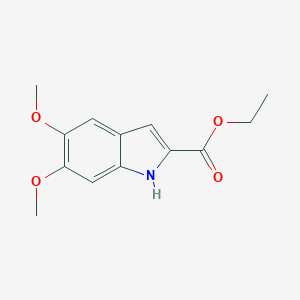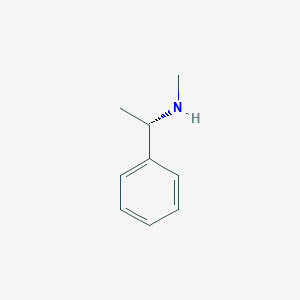![molecular formula C22H24N4 B101386 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- CAS No. 16739-54-1](/img/structure/B101386.png)
5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- involves the inhibition of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. The compound binds to the enzyme and prevents it from carrying out its function, leading to DNA damage and cell death.
Biochemische Und Physiologische Effekte
The compound has been shown to induce apoptosis in cancer cells, leading to their death. It also inhibits the migration and invasion of cancer cells, which is essential for the metastasis of cancer. Additionally, it has been found to reduce the production of reactive oxygen species, which are known to play a role in the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- in lab experiments is its potent anticancer activity. It can be used to study the mechanism of action of DNA topoisomerase II inhibitors and their effects on cancer cells. However, one limitation is that the compound is relatively unstable and requires careful handling.
Zukünftige Richtungen
There are several future directions for research on 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-. One area of interest is the development of analogs with improved stability and potency. Another direction is the investigation of the compound's potential as an anti-inflammatory agent in the treatment of inflammatory diseases. Additionally, the compound's effects on normal cells need to be studied to determine its potential as a therapeutic agent.
In conclusion, 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- is a compound with potential applications in various fields, including cancer research and anti-inflammatory therapy. Its mechanism of action involves the inhibition of DNA topoisomerase II, and it exhibits potent anticancer activity against a variety of cancer cell lines. While it has some limitations, the compound's potential as a therapeutic agent warrants further research.
Synthesemethoden
The synthesis of 5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- involves the reaction of 2,6-diaminopyridine with cyclohexanone in the presence of acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It also shows promise as an anti-inflammatory agent and has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
16739-54-1 |
|---|---|
Produktname |
5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl- |
Molekularformel |
C22H24N4 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
10,22-dimethyl-8,10,20,22-tetrazahexacyclo[11.11.0.01,21.02,7.09,13.014,19]tetracosa-2,4,6,8,14,16,18-heptaene |
InChI |
InChI=1S/C22H24N4/c1-25-13-11-21-15-7-3-6-10-18(15)24-20-22(21,12-14-26(20)2)16-8-4-5-9-17(16)23-19(21)25/h3-10,19,23H,11-14H2,1-2H3 |
InChI-Schlüssel |
MHYZCCLMSWFKEN-UHFFFAOYSA-N |
SMILES |
CN1CCC23C1NC4=CC=CC=C4C25CCN(C5=NC6=CC=CC=C36)C |
Kanonische SMILES |
CN1CCC23C1NC4=CC=CC=C4C25CCN(C5=NC6=CC=CC=C36)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



